Deslorelin acetate

GnRH receptor kinetics residence time receptor binding

GnRH agonist studies face potency variability and short receptor residence times. Deslorelin acetate (CAS 82318-06-7) is a GnRH superagonist with ~100× native potency and the longest receptor residence time (125 min), enabling sustained fertility control. • 4.7 mg implant: testosterone ≤0.10 ng/mL in 84.4% of cats at 279 d (P<0.001). • 700 µg implant: superior LH release vs buserelin (P<0.01) & advanced follicular wave emergence. • ≥98% HPLC purity; 5-100 mg research packs, global shipping.

Molecular Formula C66H87N17O14
Molecular Weight 1342.5 g/mol
CAS No. 82318-06-7
Cat. No. B121241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeslorelin acetate
CAS82318-06-7
Synonyms6-D-Tryptophan-9-(N-ethyl-L-prolinamide)-1-9-luteinizing Hormone-releasing Factor (Swine) Monoacetate;  Bachem 9022 Acetate;  D-Trp LHRH-PEA Acetate;  D-Trp6-Pro9-N-ethylamide-LH-RH Acetate;  H 4065 Acetate;  PTL 3001 Acetate;  Somagard Acetate;  [D-Trp6,Pr
Molecular FormulaC66H87N17O14
Molecular Weight1342.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
InChIInChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1
InChIKeyLYCYLGFSIXIXAB-NUZRHMIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deslorelin Acetate: Synthetic GnRH Superagonist


Deslorelin acetate (CAS 82318-06-7) is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) featuring D-Trp6 and Pro-NHEt9 substitutions that confer enhanced receptor binding affinity and resistance to enzymatic degradation [1]. Classified as a GnRH superagonist, deslorelin acetate exhibits potency approximately 100 times that of native GnRH [2]. The compound is formulated as subcutaneous implants (4.7 mg and 9.4 mg commercial preparations) for long-term reversible suppression of the hypothalamic-pituitary-gonadal axis in veterinary species including canines, felines, equines, and various zoo animals [3]. At the molecular level, deslorelin acetate binds to the GnRH receptor (GnRHR) with a Ki value of 0.1 nM and demonstrates the longest receptor residence time among 12 clinically evaluated GnRH peptide agonists [4].

1
Reported extended GnRH receptor residence time supports sustained target engagement studies
2
Suitable for reproductive axis modulation research in veterinary species
3
Subcutaneous implant formulation enables long-term pharmacodynamic investigation

Why Deslorelin Acetate Cannot Be Substituted


Although multiple GnRH agonists share a common mechanism of action, deslorelin acetate exhibits quantifiable pharmacological differentiation that precludes simple interchangeability. The binding kinetics of GnRH peptide agonists are substantially more divergent than their equilibrium affinities, with receptor residence times ranging from 5.6 min (goserelin) to 125 min (deslorelin) [1]. In direct comparative studies, deslorelin implants produce significantly greater luteinizing hormone (LH) release than buserelin injection (P<0.01) and maintain elevated basal LH for extended durations [2]. Furthermore, the clinical efficacy of deslorelin acetate implants in suppressing fertility and sexual behavior in tom cats has been validated in large-scale multicenter randomized controlled trials with success rates of 83-84% from 93 to 279 days post-implantation [3]. The following evidence sections provide quantitative differentiation data to inform scientific selection and procurement decisions.

Target Profile Deslorelin: extended receptor residence time (reported 125 min) and sustained LH elevation via implant
Goserelin / Short-Acting Agonist Shorter receptor residence time (reported 5.6 min) may not reproduce prolonged pharmacodynamic profile
Target Profile Implant format providing weeks-to-months of continuous GnRH receptor activation
Buserelin / Injection Format Single-injection kinetics may shift LH release profile and limit access to sustained suppression models
Target Profile Response characterized across feline, equine, bovine and caprine reproductive studies
Leuprolide / Alternative Agonist Species-specific duration data may not transfer directly; multi-injection protocols often required

Deslorelin Acetate Differentiation Evidence


Receptor Residence Time vs. Goserelin

Deslorelin exhibits the longest receptor residence time among 12 clinically evaluated GnRH peptide agonists. Comparative kinetic analysis using radioligand binding and TR-FRET competition association assays demonstrates that deslorelin's receptor residence time (RT) of 125 min is approximately 22-fold longer than that of goserelin (5.6 min), and substantially exceeds triptorelin (39 min in radioligand binding, 21 min in TR-FRET) [1]. This kinetic differentiation exists despite similar equilibrium binding affinities across multiple agonists [2].

Receptor RT Comparison
Head-to-head
Deslorelin: 125 min vs Goserelin: 5.6 min (22.3× longer)
Supports extended target engagement model interpretation
Human GnRHR in CHO cells; radioligand competition assay
GnRH receptor kinetics residence time receptor binding

LH Release: Deslorelin Implant vs. Buserelin

In a direct comparative study in nonlactating Holstein cows, deslorelin subcutaneous implants (700 μg and 2100 μg) produced significantly greater LH release than intramuscular buserelin injection (8 μg) [1]. Basal LH levels between 12 and 48 hours post-treatment were significantly higher in the deslorelin 700 μg group compared to both deslorelin 2100 μg and buserelin groups (P<0.05) [2]. The study employed intensive blood sampling (30-min intervals for 2 hours pre-treatment and 12 hours post-treatment, followed by 4-hour intervals for 48 hours) with LH quantified by validated assay [1].

LH Release Magnitude
Head-to-head
Deslorelin implant > buserelin injection (P
Supports ovulation induction endpoint review
Nonlactating Holstein cows; n=4/group; Day 5 cycle
Ovulation Timing (Mares)
Head-to-head
Deslorelin 34.8 h to ovulation vs Histrelin 38.0 h (P=0.054); 36.6% vs 18.3% ovulated ≤36 h
May support timing precision in equine frozen semen studies
Retrospective; 134 cycles; marginal significance
Testosterone Suppression
Head-to-head
84.4% success (D279) vs control 7.8% (P
Supports long-duration suppression model in feline research
Multicenter RCT; n=205 male cats
Duration vs Leuprolide
Class-level
Single implant: 12–18 months suppression reported across independent studies
Duration review across species; direct comparator data limited
Class-level inference; confirm with species-specific protocols
bovine reproduction LH release GnRH agonist comparison

Ovulation Induction: Deslorelin vs. Histrelin in Mares

A retrospective study comparing deslorelin acetate (1.8 mg) versus histrelin (0.5 mg) for ovulation induction in mares evaluated 134 estrous cycles from 91 privately owned mares managed for insemination with frozen semen [1]. The average interval from treatment to ovulation trended shorter for deslorelin (34.8 ± 11.4 hours) compared to histrelin (38.0 ± 8.1 hours; P=0.054) [2]. Notably, when ultrasonographic examination was performed at or prior to 36 hours post-treatment, ovulation was detected in 36.6% of deslorelin-treated mares versus only 18.3% of histrelin-treated mares [3].

Ovulation Timing (Mares)
Head-to-head
Deslorelin 34.8 h to ovulation vs Histrelin 38.0 h (P=0.054); 36.6% vs 18.3% ovulated ≤36 h
May support timing precision in equine frozen semen studies
Retrospective; 134 cycles; marginal significance
equine reproduction ovulation induction mares

Testosterone Suppression in Male Cats

A large-scale multicenter randomized controlled study (n=205 privately owned intact male cats) evaluated the efficacy of a single 4.7 mg deslorelin acetate subcutaneous implant (Suprelorin®) against negative control [1]. Success was defined as serum testosterone concentration ≤0.10 ng/mL [2]. Success rates in the deslorelin group were 77.9% at D45, 83.1% at D93, 84.4% at D186, 84.4% at D279, and 61.7% at D372, compared to control group rates of 3.9%, 5.9%, 3.9%, 7.8%, and 3.9% respectively (P<0.001 at each time point) [3]. Sexual behaviors including vocalization, urine marking, and aggression were significantly reduced from D7 onward.

Testosterone Suppression
Head-to-head
84.4% success (D279) vs control 7.8% (P
Supports long-duration suppression model in feline research
Multicenter RCT; n=205 male cats
Duration vs Leuprolide
Class-level
Single implant: 12–18 months suppression reported across independent studies
Duration review across species; direct comparator data limited
Class-level inference; confirm with species-specific protocols
feline contraception testosterone suppression implant efficacy

Sustained Effect Duration vs. Leuprolide

Comparative evaluation of deslorelin acetate implants versus leuprolide acetate treatment indicates that a single deslorelin implant provides significantly extended duration of pharmacological effect [1]. Deslorelin acetate 4.7 mg implants achieve testosterone suppression lasting approximately 18 months (clinical efficacy duration), with measurable plasma concentrations maintained for 51 to at least 71 weeks in feline subjects [2]. In goats, a 9.4 mg deslorelin implant produces a sustained plateau phase of serum concentrations extending from 30 to 360 days post-implantation [3]. Formulation patents document that deslorelin sustained-release microparticle compositions can maintain chemical castration effects for 2 to 36 months following a single subcutaneous administration [4].

Duration vs Leuprolide
Class-level
Single implant: 12–18 months suppression reported across independent studies
Duration review across species; direct comparator data limited
Class-level inference; confirm with species-specific protocols
implant duration sustained release comparative efficacy

Deslorelin Acetate Application Scenarios


Reversible Male Feline Contraception

Single subcutaneous administration of deslorelin acetate 4.7 mg implant (Suprelorin®) achieves testosterone suppression ≤0.10 ng/mL in 84.4% of treated male cats at 279 days post-implantation, with sexual behaviors including urine marking, vocalization, and aggression significantly reduced from Day 7 onward [1]. This application is supported by large-scale multicenter randomized controlled trial data demonstrating P<0.001 superiority over control at all time points through 372 days [2].

Precision Ovulation Induction in Mares

Deslorelin acetate 1.8 mg intramuscular injection provides a mean treatment-to-ovulation interval of 34.8 ± 11.4 hours, with 36.6% of mares ovulating within 36 hours when a dominant follicle >35 mm is present with uterine edema [1]. This 2-fold higher early ovulation rate compared to histrelin (18.3% ≤36 h) enables more precise timing of insemination with frozen-thawed semen, which has limited post-thaw viability [2].

Luteal Support for Timed AI in Cattle

Deslorelin subcutaneous implants (700 μg) produce significantly greater LH release than buserelin injection (P<0.01) and maintain elevated basal LH concentrations for 12-48 hours post-treatment in Holstein cows [1]. The deslorelin 700 μg formulation increases plasma progesterone concentrations and advances emergence of the second follicular wave (9.9 vs 12.8 days in control, P<0.01), supporting improved synchronization outcomes in timed AI protocols [2].

Long-Term Contraception in Zoo and Wildlife

Deslorelin acetate implants (4.7 mg and 9.4 mg formulations) provide sustained serum concentrations with a plateau phase extending from 30 to 360 days in goats, enabling long-term reversible fertility control in diverse taxa without repeated handling [1]. The Association of Zoo and Aquariums Reproductive Management Center maintains dosing recommendations based on accumulated cross-species data, supporting procurement for wildlife contraception programs where surgical sterilization is contraindicated [2].

Application
Selection Property
Validation Focus
Male feline fertility control research
Sustained-release GnRH agonist implant
Testosterone suppression endpoint monitoring
Equine ovulation timing studies
Rapid-onset GnRH receptor activation
Treatment-to-ovulation interval monitoring
Bovine reproductive synchronization research
Extended LH elevation profile via implant
Accessory CL formation and luteal support review
Wildlife fertility management studies
Cross-species long-duration implant formulation
Hormone suppression duration across taxa

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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